molecular formula C16H21N3O6 B8185063 1-Cbz-piperidine-4-carboxamidine oxalate

1-Cbz-piperidine-4-carboxamidine oxalate

Cat. No.: B8185063
M. Wt: 351.35 g/mol
InChI Key: ZYOQWXLLPKSLIK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cbz-piperidine-4-carboxamidine oxalate involves several steps. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with cyanamide to yield benzyl 4-(diaminomethylene)piperidine-1-carboxylate. Finally, the product is treated with oxalic acid to form the oxalate salt .

Chemical Reactions Analysis

1-Cbz-piperidine-4-carboxamidine oxalate undergoes various chemical reactions, including:

Scientific Research Applications

1-Cbz-piperidine-4-carboxamidine oxalate is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cbz-piperidine-4-carboxamidine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Cbz-piperidine-4-carboxamidine oxalate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability, making it valuable in various research and industrial applications .

Biological Activity

1-Cbz-piperidine-4-carboxamidine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its synthesis, mechanism of action, biological effects, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzyl Piperidine-1-Carboxylate : Piperidine reacts with benzyl chloroformate.
  • Reaction with Cyanamide : The intermediate is reacted with cyanamide to yield benzyl 4-(diaminomethylene)piperidine-1-carboxylate.
  • Formation of Oxalate Salt : The product is treated with oxalic acid to form the oxalate salt.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate enzyme activity, leading to various biological effects. The precise pathways and targets depend on the context of its application.

Antimicrobial Activity

Research indicates that derivatives similar to 1-Cbz-piperidine-4-carboxamidine exhibit significant antimicrobial properties. For instance, compounds with piperidine structures have shown promising activity against Mycobacterium tuberculosis and other pathogens, suggesting that modifications in the piperidine framework can enhance efficacy .

Enzyme Inhibition

Studies have demonstrated that compounds related to 1-Cbz-piperidine-4-carboxamidine can inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives showed IC50 values as low as 0.22 µM against AChE, indicating potent inhibitory activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological ActivityNotes
Benzyl piperidine-1-carboxylateLacks carboxamidine groupLess reactiveBasic structure
Piperidine-4-carboxamidineNo benzyl groupModerate activityMore reactive
N-benzylpiperidine-4-carboxamideAmide instead of carboxamidineDifferent propertiesLess favorable for certain applications

Case Studies

Several studies have explored the biological activities of compounds related to 1-Cbz-piperidine-4-carboxamidine:

  • Inhibition Studies : A study demonstrated that modifications in the piperidine ring significantly affected antimicrobial potency against resistant strains of M. tuberculosis. Compounds with a piperidinothiosemicarbazone structure showed MIC values ranging from 0.5 to 4 µg/mL against resistant strains, indicating strong potential for further development .
  • Enzyme Interaction : Molecular docking studies have revealed how similar compounds interact with enzyme binding sites, providing insights into their inhibition mechanisms. These studies are crucial for understanding how structural variations influence biological activity .

Properties

IUPAC Name

benzyl 4-carbamimidoylpiperidine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.C2H2O4/c15-13(16)12-6-8-17(9-7-12)14(18)19-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-10H2,(H3,15,16);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOQWXLLPKSLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=N)N)C(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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